2-Bromo-1-(2-phenoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(2-phenoxyphenyl)ethanone is an organic compound with the molecular formula C14H11BrO2. It is a white to off-white crystalline powder that is insoluble in water. This compound is significant in the field of pharmaceuticals and organic synthesis due to its unique properties and versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-(2-phenoxyphenyl)ethanone can be synthesized through the bromination of 2-phenoxyacetophenone using bromine and acetic acid. The reaction is typically carried out at room temperature and can be completed within one to two hours.
Industrial Production Methods: In industrial settings, the preparation of this compound involves the reaction of 2-phenoxyacetophenone with bromine in the presence of a solvent such as acetic acid. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(2-phenoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.
Major Products Formed:
Substitution Reactions: Products include various substituted ethanones depending on the nucleophile used.
Oxidation Reactions: Major products include phenoxybenzaldehyde or phenoxybenzoic acid.
Scientific Research Applications
2-Bromo-1-(2-phenoxyphenyl)ethanone has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of a wide range of organic compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceutical drugs.
Industry: The compound is employed in the manufacture of polymers and agrochemicals.
Mechanism of Action
The mechanism by which 2-Bromo-1-(2-phenoxyphenyl)ethanone exerts its effects involves its ability to participate in various chemical reactions. The bromine atom in the compound acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the phenoxy group, which can stabilize intermediates and transition states during reactions.
Comparison with Similar Compounds
2-Bromoacetophenone: This compound is structurally similar but lacks the phenoxy group, making it less versatile in certain reactions.
2-Bromo-1-(4-phenoxyphenyl)ethanone: Similar in structure but with the phenoxy group in a different position, affecting its reactivity and applications.
Uniqueness: 2-Bromo-1-(2-phenoxyphenyl)ethanone is unique due to the presence of the phenoxy group at the ortho position relative to the bromine atom. This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-(2-phenoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-10-13(16)12-8-4-5-9-14(12)17-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRDQDVDGPRCKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517379 | |
Record name | 2-Bromo-1-(2-phenoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94402-42-3 | |
Record name | 2-Bromo-1-(2-phenoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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